

Application Note: Assessing Apoptosis Induction by PROTAC KRAS G12D Degrader 1

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Compound of Interest

Compound Name: PROTAC KRAS G12D degrader 1

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Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. The KRAS G12D protein is a GTPase that, in its mutated form, is constitutively active, leading to the aberrant activation of downstream pro-survival and proliferative signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways. This sustained signaling promotes tumor growth and confers resistance to apoptosis.

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate pathogenic proteins. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.

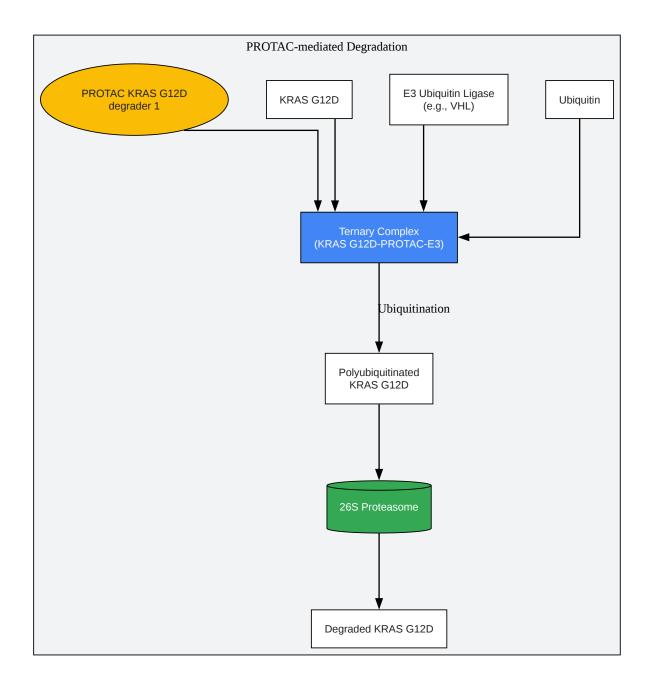
PROTAC KRAS G12D degrader 1 is a selective degrader of the oncogenic KRAS G12D protein. By mediating the degradation of KRAS G12D, this PROTAC effectively shuts down the downstream signaling cascades that drive cancer cell proliferation and survival, ultimately leading to the induction of apoptosis. This application note provides detailed protocols for assessing the apoptotic effects of **PROTAC KRAS G12D degrader 1** in cancer cell lines.



Mechanism of Action

PROTAC KRAS G12D degrader 1 is designed to induce the selective degradation of the KRAS G12D mutant protein. The molecule consists of a ligand that binds to KRAS G12D, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the KRAS G12D protein. The polyubiquitinated KRAS G12D is then recognized and degraded by the 26S proteasome. The degradation of KRAS G12D leads to the suppression of downstream signaling through the MAPK and PI3K/AKT pathways, which in turn modulates the expression and activity of Bcl-2 family proteins, culminating in the activation of the intrinsic apoptotic cascade.





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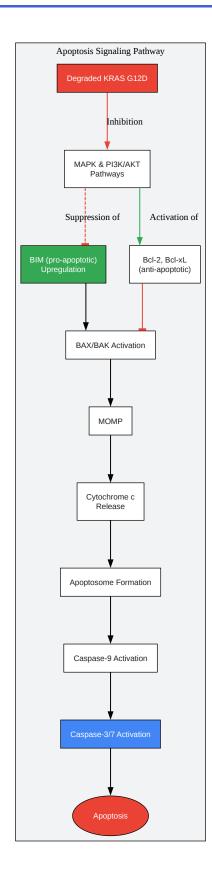
Figure 1: Mechanism of PROTAC KRAS G12D degrader 1 action.



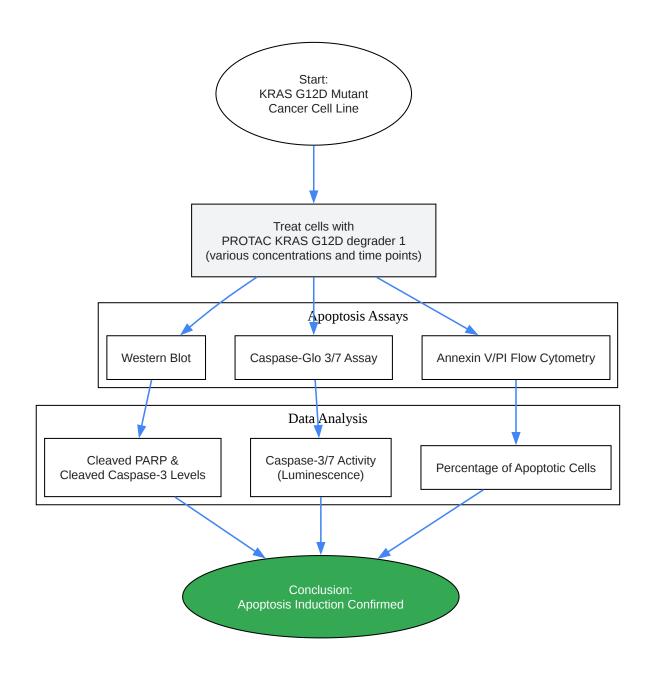
Downstream Signaling and Apoptosis Induction

The degradation of KRAS G12D leads to the downregulation of the MAPK and PI3K/AKT signaling pathways.[1] This results in reduced phosphorylation of ERK and AKT. The inactivation of these pathways affects the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it can lead to the upregulation of the pro-apoptotic BH3-only protein BIM. [2] BIM can then activate the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.









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References

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- 2. researchgate.net [researchgate.net]
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